(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine

Description

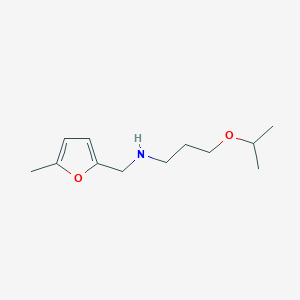

(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine is a secondary amine featuring a furan-2-ylmethyl moiety substituted with a methyl group at the 5-position and a 3-isopropoxypropyl chain. This compound is part of a broader class of amine derivatives, which are often explored for their pharmacological and synthetic utility.

Properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-3-propan-2-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-10(2)14-8-4-7-13-9-12-6-5-11(3)15-12/h5-6,10,13H,4,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWZBMUONSHXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine involves several steps. One common synthetic route includes the reaction of 3-isopropoxypropylamine with 5-methylfurfural under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine serves as a building block for more complex molecules. It is also used in various organic reactions due to its unique functional groups.

Biology

The compound has shown promise in proteomics research, particularly in studying protein interactions and functions. Its ability to influence biological pathways makes it a valuable tool in cellular biology.

Medicine

Research is ongoing into its therapeutic applications. Preliminary findings suggest it may act as a precursor in synthesizing pharmaceutical compounds, particularly those targeting cancer and neurodegenerative diseases.

The biological activities of this compound are summarized in the following table:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Antimicrobial | Effective against bacteria | |

| Neuroprotective | Modulates neurotransmitter activity |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on prostate and breast cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

The antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity.

Case Study 3: Neuroprotective Effects

Research on neuroprotective effects revealed that this compound could protect neuronal cells from oxidative stress-induced damage. Enhanced survival rates were observed in neuronal cells exposed to hydrogen peroxide, indicating potential therapeutic benefits for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine with structurally analogous compounds, focusing on molecular features, synthesis methods, and reported applications:

Key Observations:

Structural Influence on Bioactivity: The presence of a 5-methylfuran group is common in antiviral and antimicrobial agents due to its aromaticity and hydrogen-bonding capacity .

Synthetic Flexibility :

- Similar compounds are synthesized via nucleophilic substitution or reductive amination. For example, (3H-Benzoimidazol-5-yl)-(5-methyl-furan-2-ylmethyl)-amine was prepared using a coupling reaction between furan-2-ylmethylamine and benzoimidazole derivatives .

- The 3-isopropoxypropyl chain in the target compound suggests synthesis via alkylation of a primary amine with an isopropoxypropyl halide, as seen in analogous systems .

Physicochemical Properties :

- Lipophilicity : The 3-isopropoxypropyl chain likely increases hydrophobicity compared to shorter alkoxy chains (e.g., methoxy in ), impacting membrane permeability.

- Melting Points : While data for the target compound are unavailable, related furan-amine derivatives (e.g., (3H-Benzoimidazol-5-yl)-(5-methyl-furan-2-ylmethyl)-amine ) exhibit melting points in the range of 75–77°C , suggesting moderate crystallinity.

Biological Activity

(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure incorporates a furan ring, which is known for its reactivity and biological significance, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting an anticancer effect.

- Receptor Modulation : It may modulate receptors associated with neurotransmission, indicating possible neuroprotective properties.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Antimicrobial | Effective against bacteria | |

| Neuroprotective | Modulates neurotransmitter activity |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited the growth of prostate and breast cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

Case Study 3: Neuroprotective Effects

Research on neuroprotective effects revealed that this compound could protect neurons from oxidative stress-induced damage. The compound enhanced the survival rate of neuronal cells exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-isopropoxypropylamine with 5-methylfurfuryl chloride in anhydrous THF under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and ≥95% purity .

Q. What safety protocols are critical for handling this amine derivative in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or dermal exposure. Store the compound at 2–8°C in a sealed container under inert gas (e.g., argon) to prevent degradation . Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR : Confirm functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for isopropoxy, furan ring vibrations at ~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns .

- ¹H NMR : Identify protons on the furan ring (δ 6.1–6.3 ppm), isopropoxy group (δ 1.0–1.2 ppm), and methylene bridges (δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodology :

- Catalytic Systems : Use palladium or nickel catalysts for cross-coupling reactions to improve efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .

- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

- Methodology :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) to assess affinity for GPCRs or neurotransmitter transporters .

- Enzyme Inhibition Studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) with positive controls (ketoconazole) and negative controls (DMSO vehicle) .

- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cells, with EC₅₀ calculations using nonlinear regression .

Q. How do structural modifications (e.g., fluorination or methyl group substitution) impact its physicochemical properties?

- Methodology :

- LogP Analysis : Measure partition coefficients (octanol/water) to evaluate hydrophobicity changes .

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures and crystallinity .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electronic effects of substituents on reactivity .

Q. What experimental strategies address contradictions in reported biological activity data?

- Methodology :

- Metabolite Profiling : Use LC-QTOF-MS to identify active/inactive metabolites that may explain discrepancies .

- Species-Specific Assays : Compare activity across human, rat, and mouse models to assess translational relevance .

- Batch Reprodubility Checks : Analyze multiple synthesis batches for impurities (e.g., via GC-MS) that may modulate activity .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Methodology :

- Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

- pH Stability : Test solubility and integrity in buffers (pH 2–9) to simulate gastrointestinal or physiological conditions .

- Long-Term Storage : Assess stability at -20°C over 12 months with quarterly sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.